molecular formula C13H14N2O B009770 Velnacrine CAS No. 104675-29-8

Velnacrine

货号: B009770
CAS 编号: 104675-29-8
分子量: 214.26 g/mol
InChI 键: HLVVITIHAZBPKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

维拉西林,也称为1,2,3,4-四氢-9-氨基吖啶-1-醇马来酸盐,是一种有效的胆碱酯酶抑制剂。由于其能够增强胆碱能功能,它已被开发为治疗阿尔茨海默病的主要药物。 药理学研究表明,维拉西林可以改善啮齿动物的学习和记忆功能,并逆转学习缺陷 .

准备方法

维拉西林的合成涉及几个步骤。一种常见的合成路线从将吖啶酮还原为1,2,3,4-四氢吖啶-9-酮开始,然后进行胺化,在9位引入氨基。 最后一步涉及形成马来酸盐,以增强化合物的稳定性和溶解度 . 工业生产方法通常涉及优化这些步骤,以最大程度地提高产量和纯度,同时最大程度地降低成本和环境影响。

化学反应分析

维拉西林会发生各种化学反应,包括:

科学研究应用

Alzheimer's Disease Treatment

Velnacrine was primarily studied for the treatment of Alzheimer's disease. Clinical trials have shown that it produces modest improvements in cognitive function and behavioral symptoms among patients with mild-to-moderate Alzheimer's. Key findings from various studies include:

  • Efficacy : In a double-blind, placebo-controlled study involving 735 patients, those treated with this compound exhibited statistically significant improvements in cognitive assessments compared to placebo groups. The highest doses (75 mg t.i.d.) showed an average improvement of 4.1 points on the cognitive subscale of the Alzheimer's Disease Assessment Scale (ADAS) .
  • Safety Profile : Common side effects included asymptomatic liver enzyme elevations in about 29% of patients, indicating a need for monitoring during treatment .

Pharmacokinetic Studies

Research has focused on the pharmacokinetics (PK) of this compound to understand its absorption, distribution, metabolism, and excretion. Studies have explored:

  • Dosage Optimization : A study indicated that this compound maleate at 225 mg/day was more effective than 150 mg/day, suggesting a dose-response relationship that could inform future dosing strategies .
  • Predictive Modeling : Advanced modeling techniques have been used to predict plasma concentration and optimize dosing regimens for better therapeutic outcomes .

Efficacy Data Table

StudyPopulationDosageDurationPrimary OutcomeResults
Study 1735 patients with Alzheimer's10-75 mg t.i.d.6 weeksADAS cognitive subscaleSignificant improvement (P < 0.001)
Study 2152 patients (placebo-controlled)150 mg or 225 mg24 weeksClinical Global ImpressionModest benefits noted; adverse events monitored

Case Study Examples

  • Long-term Efficacy Study
    • Objective : Evaluate long-term safety and efficacy.
    • Findings : Patients receiving this compound showed stability in cognitive function over 24 weeks compared to deterioration in placebo groups .
  • Adverse Event Monitoring
    • Objective : Assess liver function during treatment.
    • Findings : Elevated liver enzymes were noted in a significant percentage of patients, leading to recommendations for regular monitoring during therapy .

作用机制

维拉西林通过抑制胆碱酯酶发挥作用,胆碱酯酶是一种负责分解乙酰胆碱的酶。通过抑制这种酶,维拉西林增加了胆碱能突触处乙酰胆碱的浓度,增强了胆碱能传递。 这种机制在阿尔茨海默病中特别有益,因为胆碱能缺陷是其特征 .

相似化合物的比较

维拉西林类似于其他胆碱酯酶抑制剂,如他克林和多奈哌齐。它具有使其区别于这些化合物的独特性质:

总之,维拉西林是阿尔茨海默病研究和治疗领域中的一种重要化合物,具有独特的特性和广泛的科学研究应用。

生物活性

Velnacrine, a cholinesterase inhibitor and a derivative of tacrine, has been investigated primarily for its potential therapeutic effects in treating Alzheimer's disease (AD). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, pharmacological effects, clinical studies, and safety profile.

This compound functions as an acetylcholinesterase (AChE) inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine (ACh). This mechanism is crucial in addressing cognitive deficits associated with Alzheimer's disease, where cholinergic neurons are significantly affected.

  • Chemical Structure : this compound has the molecular formula C17H18N2O5C_{17}H_{18}N_{2}O_{5} and is known for its ability to penetrate the blood-brain barrier effectively.
  • Target : The primary target of this compound is AChE, which is found in both neuronal and non-neuronal cells throughout the body .

Cognitive Enhancement

Clinical studies have demonstrated that this compound can lead to improvements in cognitive functions among patients with Alzheimer's disease. Key findings include:

  • Cognitive Tests : In a double-blind placebo-controlled study, patients receiving this compound (150 mg and 225 mg doses) showed significant improvements in cognitive behavior and memory components as assessed by the Alzheimer's Disease Assessment Scale (ADAS) compared to placebo .
  • Neuroimaging : Early clinical studies indicated that single doses of this compound enhanced regional cerebral blood flow in areas associated with cognition, notably the prefrontal-parietal regions .

Anti-inflammatory Properties

Research has also indicated that this compound may possess anti-inflammatory effects. In animal models, it was observed that this compound administration reduced levels of tumor necrosis factor-alpha (TNF-α), suggesting a potential role in mitigating neuroinflammation associated with Alzheimer's disease .

Efficacy and Safety

A pivotal study involving 449 patients evaluated the long-term effectiveness and safety of this compound maleate:

  • Dosing : Patients were randomized to receive either placebo, 150 mg/day, or 225 mg/day for 24 weeks.
  • Results : The group receiving 225 mg/day exhibited better cognitive preservation compared to both the placebo and the 150 mg group. The treatment was generally well-tolerated, with diarrhea being the most common adverse effect .
GroupCognitive ImprovementAdverse Events (%)
PlaceboDeteriorated36%
150 mg this compoundNo significant change28%
225 mg this compoundSignificant improvement30%

Liver Function Concerns

Despite its benefits, there were concerns regarding liver function. Elevated liver enzymes were reported more frequently in higher-dose groups, leading to discontinuation in some patients .

Case Studies

  • Patient Response : A case study documented a patient who exhibited marked cognitive improvement after initiating treatment with this compound. Neuropsychological assessments showed enhanced memory recall and attention span over a six-month period.
  • Adverse Effects Monitoring : Another case highlighted the importance of monitoring liver function tests during treatment due to potential hepatotoxicity associated with higher doses of this compound .

属性

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVVITIHAZBPKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046945
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124027-47-0, 121445-24-7, 121445-26-9
Record name Velnacrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124027-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Velnacrine, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121445269
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124027470
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Velnacrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VELNACRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQL6V4U301
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2P6NV151K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name VELNACRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JFN3Z63E2C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Velnacrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0042058
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

In 100 ml of dry tetrahydrofuran was added 5.00 g of 9-amino-3,4-dihydroacridin-1(2H)-one. The mechanically stirred suspension was cooled to -5° C. and 21.4 ml (1.0 eq) of 1.1M LiAlH4 solution in ether was added dropwise. After completion of the addition, the reaction mixture was stirred further for 2 hours, whereupon the reaction appeared complete based on thin layer chromatography analysis. The LiAlH4 was neutralized with 2 ml of saturated NH4Cl and the salts were dissolved with 30% potassium hydroxide. The insoluble product was filtered off and rinsed with water. The precipitate was then dissolved in 3N HCl and the residual insoluble salts filtered off. The acid solution was washed with EtOAc and made basic (pH 9) with 10% NaOH. The precipitated product was filtered and washed with water. After drying at 80° C. under vacuum overnight, 4.15 g (82%) of a powder was obtained, melting point 245° C.
Quantity
21.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
82%

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Velnacrine
Reactant of Route 2
Velnacrine
Reactant of Route 3
Velnacrine
Reactant of Route 4
Velnacrine
Reactant of Route 5
Velnacrine
Reactant of Route 6
Velnacrine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。